molecular formula C7H8BrNO B1375069 2-Amino-5-bromo-4-methylphenol CAS No. 1268153-80-5

2-Amino-5-bromo-4-methylphenol

Cat. No. B1375069
CAS RN: 1268153-80-5
M. Wt: 202.05 g/mol
InChI Key: LPXPERJCSIOEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-4-methylphenol, also known as 5-bromo-4-methyl-2-aminophenol (BMAP), is an aromatic compound that has been studied for its wide range of applications in the fields of medicine, biochemistry, and pharmacology. BMAP is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a melting point of 191-193 °C and a boiling point of 300 °C. BMAP is a versatile compound that can be used to synthesize a variety of compounds, including drugs, dyes, and other compounds.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds

    2-Amino-5-bromo-4-methylphenol is utilized in the synthesis of complex compounds. For instance, it has been involved in the synthesis of products like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through reactions with various aldehydes and diamines under different conditions (Sun Ducheng, 2012).

  • Formation of Schiff Bases

    This compound is key in forming Schiff bases, which are significant in various fields including analytical chemistry and organic synthesis. Studies have demonstrated its role in synthesizing Schiff bases such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol (Z. Demircioğlu et al., 2021).

Chemical Properties and Reactions

  • Oxidative Condensation

    this compound undergoes oxidative condensation reactions. For example, it has been converted to a brownish yellow material by the lysates of human erythrocytes or purified human hemoglobin, leading to the formation of dihydrophenoxazinone compounds (A. Tomoda et al., 1991).

  • Role in Photodynamic Therapy

    There's research indicating its potential use in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis of a new zinc phthalocyanine substituted with a derivative of this compound, showcasing promising properties for such therapies (M. Pişkin et al., 2020).

Spectral and Luminescent Properties

  • Investigation in Micelle Solutions: The compound's spectral and luminescent properties have been investigated in various solutions, revealing insights into its absorption and fluorescence characteristics. This has applications in analytical chemistry and material science (T. Sokolova et al., 2005).

Mechanism of Action

properties

IUPAC Name

2-amino-5-bromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPERJCSIOEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-6-methoxy-3-methylaniline (41) (500 mg, 2.3 mmol) in 6 ml DCM was added 1 M BBr3 in DCM (4.6 ml, 4.6 mmol). The reaction mixture was stirred at r.t. for 2 h, which turned to a brown solution and back to a brown suspension. After quenched with aq. sodium bicarbonate solution, the mixture was extracted with EA. The org. phase was washed with brine, dried over sodium sulfate, concentrated to dryness to give 581 mg 2-amino-5-bromo-4-methylphenol as dark oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two

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